Cas no 270062-94-7 (Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid)

Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid 化学的及び物理的性質
名前と識別子
-
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid
- (S)-N-(9-Fluorenylmethyloxycarbonyl)-3-amino-4-(3-methylphenyl)butyric acid
- Benzenebutanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-, (βS)-
- FMOC-(S)-3-AMINO-4-(3-METHYL-PHENYL)-BUTYRIC ACID
- Fmoc-(S)-3-Amino-4-(3-methylphenyl)-butyric acid
- Fmoc-3-methyl-L-beta-homophenylalanine
- Fmoc-β-HoPhe(3-Me)-OH
- (S)-Fmoc-3-methyl-β-Homophe-OH
- FMOC-(S)-3-AMINO-4-(3-METHYLPHENYL)BUTANOIC ACID
- Fmoc-(S)-3-Amino-4-(3-methylphenyl)butyricacid
- Fmoc-b-HoPhe(3-Me)-OH
- FMOC-PHE(3-ME)-(C*CH2)OH
- RARECHEM AK PT F057
- 270062-94-7
- MFCD01861024
- AC-22232
- (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-m-tolylbutanoic acid
- SCHEMBL118243
- (betaS)-beta-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid
- AS-48808
- (S)-Fmoc-3-methyl-beta-Homophe-OH, >=98.0% (HPLC)
- (S)-Fmoc-3-methyl-beta-Homophe-OH
- (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid
- CS-W011661
- DTXSID401139046
- AKOS015948876
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoicacid
- A877068
- FD10102
- Fmoc-(S)-3-Amino-4-(3-methylphenyl)butyric acid
- (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-methylphenyl)butanoic acid
- (S)-Fmoc-3-methyl-
- A-Homophe-OH
- (I(2)S)-I(2)-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid
- Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid
-
- MDL: MFCD01861024
- インチ: InChI=1S/C26H25NO4/c1-17-7-6-8-18(13-17)14-19(15-25(28)29)27-26(30)31-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1
- InChIKey: UKIDBCGNTDOQRO-IBGZPJMESA-N
- ほほえんだ: CC1=CC(C[C@H](NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O)CC(O)=O)=CC=C1
計算された属性
- せいみつぶんしりょう: 415.17800
- どういたいしつりょう: 415.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 601
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 75.6Ų
じっけんとくせい
- 色と性状: 白米粉末
- PSA: 75.63000
- LogP: 5.31040
- ようかいせい: まだ確定していません。
Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25; S26
- 福カードFコード:10
- ちょぞうじょうけん:2-8°C
- 危険レベル:IRRITANT
Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB165962-1 g |
Fmoc-(S)-3-Amino-4-(3-methylphenyl)butyric acid |
270062-94-7 | 1g |
€467.00 | 2023-05-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1027965-250mg |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid |
270062-94-7 | 98% | 250mg |
¥ŘưňŘ | 2023-07-25 | |
ChemScence | CS-W011661-1g |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid |
270062-94-7 | 1g |
$347.0 | 2022-04-27 | ||
Chemenu | CM126825-250mg |
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(m-tolyl)butanoic acid |
270062-94-7 | 95% | 250mg |
$145 | 2024-07-28 | |
TRC | F026125-100mg |
Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid |
270062-94-7 | 100mg |
$ 185.00 | 2022-06-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136144-250mg |
Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid |
270062-94-7 | 98% | 250mg |
¥733.90 | 2023-09-02 | |
A2B Chem LLC | AB56162-250mg |
Fmoc-(s)-3-amino-4-(3-methyl-phenyl)-butyric acid |
270062-94-7 | 98% | 250mg |
$170.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285649A-1g |
Fmoc-3-methyl-L-beta-homophenylalanine, |
270062-94-7 | 1g |
¥2655.00 | 2023-09-05 | ||
abcr | AB165962-5g |
Fmoc-(S)-3-Amino-4-(3-methylphenyl)butyric acid; . |
270062-94-7 | 5g |
€881.40 | 2025-03-19 | ||
A2B Chem LLC | AB56162-25mg |
Fmoc-(s)-3-amino-4-(3-methyl-phenyl)-butyric acid |
270062-94-7 | ≥ 98% (HPLC) | 25mg |
$91.00 | 2024-04-20 |
Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid 関連文献
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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5. Back matter
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acidに関する追加情報
Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid (CAS No: 270062-94-7)
Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid, with the CAS registry number 270062-94-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a derivative of butyric acid, modified with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a chiral center at the third carbon atom, making it a valuable tool in asymmetric synthesis and peptide chemistry.
The structure of this compound consists of a butyric acid backbone, where the third carbon is substituted with an amino group, and the fourth carbon is attached to a 3-methylphenyl group. The Fmoc group serves as a protective moiety for the amino functionality, ensuring stability during synthesis and facilitating selective deprotection when required. The presence of the chiral center at the third carbon introduces stereochemical complexity, which is crucial for exploring enantioselective reactions and applications in drug discovery.
Recent advancements in asymmetric catalysis have highlighted the importance of chiral building blocks like Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid in constructing complex molecular architectures. Researchers have employed this compound as a key intermediate in the synthesis of bioactive molecules, including peptide mimetics and small molecule inhibitors. Its unique combination of chirality and functional groups makes it an ideal candidate for exploring stereochemical outcomes in various reaction pathways.
In terms of synthesis, this compound can be prepared through a variety of methods, including resolution of racemic mixtures or direct asymmetric synthesis using chiral catalysts. The choice of synthetic route depends on the desired scale, stereochemical outcome, and cost-effectiveness. Recent studies have demonstrated that organocatalytic approaches, such as those involving proline derivatives or other chiral amine catalysts, can efficiently construct the chiral center with high enantioselectivity.
The application of Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid extends beyond traditional organic synthesis. It has been utilized in peptide coupling reactions, where its Fmoc group ensures compatibility with standard solid-phase synthesis protocols. Additionally, its phenyl-substituted side chain enhances lipophilicity, making it suitable for designing molecules with improved pharmacokinetic profiles.
From an analytical standpoint, this compound can be characterized using a range of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into its molecular structure, stereochemistry, and conformational properties, which are essential for understanding its reactivity and biological activity.
In conclusion, Fmoc-(S)-3-amino-4-(3-methylphenyl)-butyric Acid (CAS No: 270062-94-7) stands as a versatile building block in modern organic chemistry. Its unique combination of functional groups and stereochemistry positions it as a valuable tool for advancing research in drug discovery, asymmetric synthesis, and peptide chemistry.
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